2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide
Description
2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide is a pyrimidine-based thioacetamide derivative characterized by a 4-amino-6-hydroxypyrimidin-2-yl moiety linked via a thioether bond to an N-phenylacetamide group. Evidence suggests its anticonvulsant activity stems from a multifactorial mechanism involving inhibition of GABA aminotransferase and ionotropic glutamate receptor NMDA, as demonstrated in vivo and in silico studies . Its synthesis typically involves alkylation reactions between 6-aminothiouracil derivatives and chloroacetamide intermediates under basic conditions (e.g., potassium carbonate in acetone), yielding moderate to high purity (81–86%) .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c13-9-6-10(17)16-12(15-9)19-7-11(18)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,18)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCVLUFUJKHDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide typically involves the condensation of 4-amino-6-hydroxy-2-mercaptopyrimidine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide typically involves the alkylation of 6-amino-2-thiopyrimidine with corresponding chloroacetamides. For instance, a study detailed the preparation of various derivatives through a reaction involving thiourea and ethyl cyanoacetate, leading to the formation of thioacetamide derivatives with significant yields . The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study conducted in vivo and in silico analyses to evaluate the anticonvulsant potential of these compounds, revealing promising results that suggest their efficacy in seizure management . The mechanism of action is believed to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the precise pathways involved.
Antimicrobial Properties
In addition to anticonvulsant effects, certain derivatives have been screened for antimicrobial activity. A study highlighted the synthesis of bis-chloroacetamide derivatives that were evaluated for their antimicrobial and antioxidant potential, showcasing the versatility of this compound in addressing various health concerns . The results indicated varying degrees of effectiveness against different microbial strains, pointing towards its potential as an antimicrobial agent.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been assessed using computational methods. These studies are crucial for understanding the pharmacokinetic profiles of new drug candidates. The compound's favorable ADMET characteristics make it a suitable candidate for further development in pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its interaction with microbial enzymes can disrupt essential metabolic pathways, leading to the death of bacterial or viral cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of pyrimidinyl thioacetamide derivatives . Key structural analogs include:
Functional Analogs
- N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide : Contains trifluoromethyl and thiophene groups. Used as a kinase inhibitor intermediate; molecular weight 423.48 g/mol .
- N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide: Thienopyrimidine core with chlorophenyl group. Explored for kinase inhibition (ZINC2679323) .
Pharmacological Comparison
- Anticonvulsant Activity: The lead compound exhibits superior anticonvulsant efficacy compared to analogs like 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, which shows lower NMDA receptor affinity .
- Anticancer vs. Antiviral : While 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives target SIRT2 for cancer, indole-thioacetamides prioritize viral entry inhibition .
Research Findings and Data
Table 1: Key Pharmacological Parameters
Biological Activity
2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide is a compound that has garnered attention for its potential pharmacological properties, particularly in the fields of anticonvulsant, antimicrobial, and anticancer activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to a class of thioacetamides derived from pyrimidine. The synthesis typically involves the alkylation of 6-amino-2-thiopyrimidine with appropriate chloroacetamides. For instance, one study reported the synthesis involving 6-amino-2-thiopyrimidine reacted with 2-chloroacetamides in a DMF environment using potassium carbonate as a base, yielding various derivatives with varying yields and purities .
Anticonvulsant Activity
Research has indicated significant anticonvulsant properties for derivatives of this compound. In an animal model using pentylenetetrazole-induced seizures, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide demonstrated substantial protective effects against seizure activity. The lead compound showed an inhibition rate of 98% compared to standard drugs like rifampicin .
Table 1: Anticonvulsant Activity Results
| Compound Name | Seizure Inhibition (%) | Standard Comparison |
|---|---|---|
| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | 98 | Rifampicin |
| Other derivatives (various) | Varies | Varies |
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several bacterial strains including E. coli and Bacillus. The agar diffusion method was employed to measure zones of inhibition, revealing that the compound exhibited significant antibacterial activity comparable to established antibiotics like penicillin and amoxicillin .
Table 2: Antimicrobial Activity Assay Results
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug Comparison |
|---|---|---|
| E. coli | 20 | Penicillin |
| Bacillus | 25 | Amoxicillin |
Antioxidant Activity
In addition to its antimicrobial and anticonvulsant effects, the compound has also been studied for its antioxidant properties. Notably, it demonstrated significant activity in the CUPRAC assay, indicating its potential as a free radical scavenger .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticonvulsant Mechanism : It is believed that the compound modulates neurotransmitter levels or influences ion channel activity, which contributes to its seizure-protective effects.
- Antimicrobial Mechanism : The antibacterial action may be attributed to the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication .
- Antioxidant Mechanism : Its ability to scavenge free radicals suggests that it may protect cellular components from oxidative damage.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Vivo Studies : A study conducted on rats showed that treatment with the compound resulted in a significant reduction in seizure frequency compared to untreated controls.
- In Vitro Studies : Laboratory assays confirmed its effectiveness against various pathogens and highlighted its potential as an antioxidant agent.
- Molecular Docking Studies : Computational analyses have provided insights into how this compound interacts at a molecular level with target proteins involved in its biological activities, supporting experimental findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
